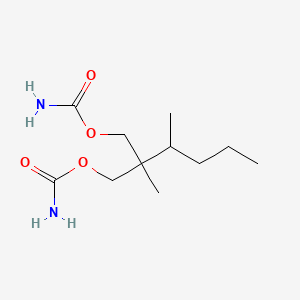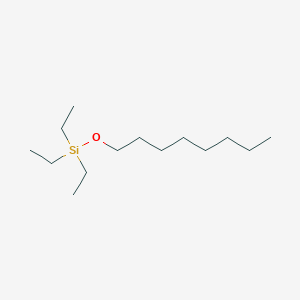
1-Triethylsilyloxyoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triethylsilyloxyoctane is an organosilicon compound with the molecular formula C₁₄H₃₂OSi. It is characterized by the presence of a silicon atom bonded to an oxygen atom, which is further connected to an octane chain. This compound is part of the broader class of silanes, which are known for their versatility in organic synthesis and industrial applications .
Preparation Methods
1-Triethylsilyloxyoctane can be synthesized through various methods. One common synthetic route involves the reaction of octanol with triethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane . The general reaction scheme is as follows:
Octanol+Triethylchlorosilane→this compound+Hydrochloric Acid
Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1-Triethylsilyloxyoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can act as a hydride donor in reduction reactions, often using reagents like lithium aluminum hydride.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while reduction with lithium aluminum hydride produces silanes .
Scientific Research Applications
1-Triethylsilyloxyoctane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: This compound is used in the modification of biomolecules to enhance their stability and solubility.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1-Triethylsilyloxyoctane involves its ability to form stable silicon-oxygen bonds. This stability is due to the strong affinity of silicon for oxygen, which makes the compound resistant to hydrolysis and oxidation under mild conditions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it acts as a protecting group by temporarily masking reactive hydroxyl groups .
Comparison with Similar Compounds
1-Triethylsilyloxyoctane can be compared with other similar compounds such as:
Trimethylsilyl compounds: These have three methyl groups attached to the silicon atom instead of ethyl groups. They are often used for similar purposes but may differ in reactivity and stability.
Triisopropylsilyl compounds: These have three isopropyl groups attached to the silicon atom.
The uniqueness of this compound lies in its balance between steric protection and ease of removal, making it a versatile reagent in various chemical processes .
Properties
CAS No. |
17957-36-7 |
|---|---|
Molecular Formula |
C14H32OSi |
Molecular Weight |
244.49 g/mol |
IUPAC Name |
triethyl(octoxy)silane |
InChI |
InChI=1S/C14H32OSi/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-14H2,1-4H3 |
InChI Key |
IJXDEDZSOMNZCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


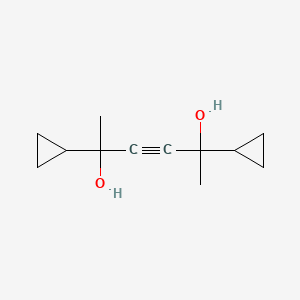

![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)
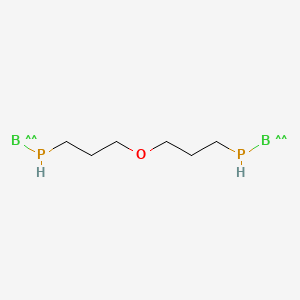

![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
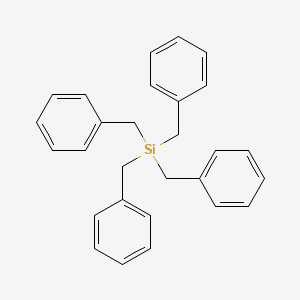

![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)

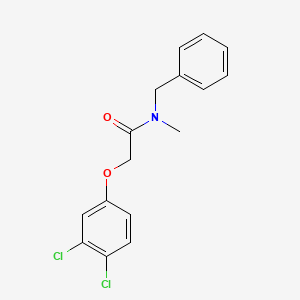

![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)
